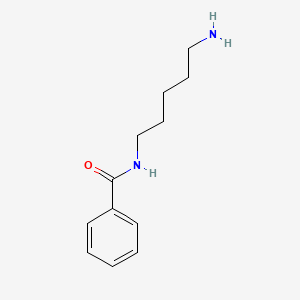

N-(5-aminopentyl)benzamide

Descripción

N-(5-Aminopentyl)benzamide is a benzamide derivative synthesized via the reaction of methyl benzoate with pentane-1,5-diamine and water under heating (100°C, 24 hours). The product, obtained in 53% yield as a pale yellow oil, serves as a mono-benzoylated intermediate. Its primary application lies in biochemical research, particularly in newborn screening reagents for mucopolysaccharidosis .

Propiedades

IUPAC Name |

N-(5-aminopentyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-9-5-2-6-10-14-12(15)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFYRWMWMMXAQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311700 | |

| Record name | N-(5-Aminopentyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5692-29-5 | |

| Record name | N-(5-Aminopentyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5692-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Aminopentyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-aminopentyl)benzamide typically involves the reaction of benzoyl chloride with 5-aminopentylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using techniques like recrystallization or column chromatography .

Industrial Production Methods

The process would be optimized for higher yields and purity, with stringent quality control measures in place .

Análisis De Reacciones Químicas

Types of Reactions

N-(5-aminopentyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives of N-(5-aminopentyl)benzamide.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzamide derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(5-aminopentyl)benzamide derivatives have been explored for their biological activities, particularly as potential inhibitors of key enzymes and receptors involved in various diseases.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

A study highlighted the significance of N-substituted aminobenzamide scaffolds in inhibiting DPP-IV, an enzyme crucial for glucose metabolism. The research utilized computer-aided drug design to develop a series of compounds based on this scaffold, demonstrating that certain derivatives exhibited enhanced inhibitory activity against DPP-IV compared to reference compounds. Specifically, some compounds achieved up to 38% inhibition at a concentration of 100 μM, indicating their potential as hypoglycemic agents for diabetes management .

Anticancer Properties

Research has indicated that benzamide derivatives, including N-(5-aminopentyl)benzamide analogs, possess anticancer properties. For instance, studies have shown that certain benzamide derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways like NF-κB . These findings suggest that N-(5-aminopentyl)benzamide could be further investigated as a candidate for cancer therapeutics.

Pharmacological Studies

The pharmacological potential of N-(5-aminopentyl)benzamide extends to its role in treating neurodegenerative disorders and other conditions.

Neuroprotective Effects

Benzamide compounds have been studied for their neuroprotective effects, particularly in the context of Alzheimer's disease (AD). The structure of N-(5-aminopentyl)benzamide may contribute to its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline in AD patients. Inhibiting AChE can help maintain higher levels of acetylcholine in synapses, potentially alleviating some symptoms of the disease .

Carbonic Anhydrase Inhibition

Another area of interest is the inhibition of carbonic anhydrases (CAs), which are involved in various physiological processes including respiration and acid-base balance. Certain benzamide derivatives have shown promise as CA inhibitors, which could be beneficial in treating conditions such as glaucoma and epilepsy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of N-(5-aminopentyl)benzamide is crucial for optimizing its pharmacological properties. SAR studies have identified key structural features that enhance biological activity and selectivity towards specific targets.

| Structural Feature | Effect on Activity |

|---|---|

| Alkyl chain length | Modulates binding affinity to target enzymes |

| Substituents on benzene ring | Influence selectivity and potency against DPP-IV and AChE |

| Functional groups | Affect solubility and bioavailability |

Case Studies

Several case studies illustrate the diverse applications of N-(5-aminopentyl)benzamide:

-

Case Study 1: DPP-IV Inhibitors

The development of novel aminobenzamide derivatives targeting DPP-IV provided insights into their potential use as diabetes medications. The study synthesized 69 compounds and characterized their inhibitory effects . -

Case Study 2: Anticancer Activity

Research into the anticancer effects of benzamide analogs demonstrated their ability to induce apoptosis in colon cancer cells via mitochondrial pathways . This highlights the therapeutic potential of N-(5-aminopentyl)benzamide in oncology.

Mecanismo De Acción

The mechanism of action of N-(5-aminopentyl)benzamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activation of NF-kB, a transcription factor involved in inflammatory responses and apoptosis . This inhibition occurs through the prevention of I-kB breakdown, thereby blocking the NF-kB signaling pathway . Additionally, N-(5-aminopentyl)benzamide can induce apoptosis in certain cell types by triggering caspase activation .

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Similar Benzamide Derivatives

Structural Features

N-(5-Cyanononan-5-yl)benzamide

- Synthesis: Produced via a Strecker reaction using nonan-5-one, ammonia, and NaCN, followed by benzoylation.

- Crystal Structure : Exhibits intermolecular N–H⋯O and C–H⋯O hydrogen bonds (N⋯O = 3.083 Å, C⋯O = 3.304 Å), forming chains along the a-axis. The dihedral angle between the phenyl and amide planes is 19.5°, indicating moderate planarity distortion .

- Application: Key intermediate in amino acid synthesis, facilitating nitrile hydrolysis to α-amino acids via oxazoline intermediates .

N-(5-Aminopentyl)benzamide

- Key Difference: Lacks the cyano group and branched alkyl chain present in N-(5-Cyanononan-5-yl)benzamide, resulting in simpler hydrogen-bonding networks and higher solubility in polar solvents .

Pharmacological Activity Comparisons

HAT Inhibitors/Activators

- CTPB (Compound 6) and CTB (Compound 7): Structure: Feature chloro-trifluoromethylphenyl and ethoxy/pentadecyl groups. Activity: Activate p300 histone acetyltransferase (HAT) activity, contrasting with garcinol, a HAT inhibitor. This highlights the role of electron-withdrawing substituents (e.g., CF₃) in modulating enzyme activity .

- N-(Phenylcarbamoyl)benzamide :

Antiparasitic and Anticancer Agents

- Nitazoxanide : A nitro-thiazole benzamide derivative with broad antiparasitic activity. Its nitro group enhances redox activity, enabling disruption of pathogen metabolism .

- N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives: Potency: EC₅₀ values as low as 0.041 µM for GPR35 agonism, attributed to the tetrazole group’s hydrogen-bonding capacity and aromatic stacking . Comparison: N-(5-Aminopentyl)benzamide lacks such aromatic heterocycles, limiting its receptor-targeting versatility.

Antimicrobial and Antifungal Agents

Data Tables

Table 1: Structural Parameters of Selected Benzamides

| Compound | Dihedral Angle (°) | Hydrogen Bond Lengths (Å) | Key Functional Groups |

|---|---|---|---|

| N-(5-Aminopentyl)benzamide | N/A (amorphous) | N/A | Primary amine, benzamide |

| N-(5-Cyanononan-5-yl)benzamide | 19.5 | N–H⋯O: 3.083; C–H⋯O: 3.304 | Cyano, branched alkyl |

| CTPB (Compound 6) | N/A | N/A | CF₃, chloro, pentadecyl |

Actividad Biológica

N-(5-aminopentyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis of N-(5-Aminopentyl)benzamide

The synthesis of N-(5-aminopentyl)benzamide typically involves the reaction of benzoyl chloride with 5-aminopentylamine. The reaction can be outlined as follows:

- Reactants : Benzoyl chloride and 5-aminopentylamine.

- Reaction Conditions : Conducted under anhydrous conditions to prevent hydrolysis.

- Yield : The yield can vary based on the reaction conditions, but optimized conditions can lead to high purity products.

Biological Activity

N-(5-aminopentyl)benzamide has shown promise in various biological assays, particularly in enzyme inhibition and antimicrobial activity.

Enzyme Inhibition

- Dipeptidyl Peptidase IV (DPP-IV) : A study demonstrated that derivatives of aminobenzamide, similar to N-(5-aminopentyl)benzamide, exhibit inhibitory effects against DPP-IV, a key enzyme in glucose metabolism. The most active compounds achieved up to 38% inhibition at 100 μM concentration .

- Acetylcholinesterase (AChE) and β-secretase (BACE1) : Research indicates that certain benzamide derivatives have significant inhibitory activity against AChE and BACE1, which are crucial in Alzheimer's disease pathology. Compounds tested showed IC50 values ranging from 0.056 to 2.57 μM for AChE .

Antimicrobial Activity

N-(5-aminopentyl)benzamide has also been evaluated for its antimicrobial properties. In microbiological assays, compounds with similar structures exhibited broad-spectrum activity against various pathogens, including drug-resistant strains. For example, MIC values for certain derivatives ranged from 1.95 to 500 µg/ml against Staphylococcus aureus and Escherichia coli .

The mechanisms through which N-(5-aminopentyl)benzamide exerts its biological effects are still being elucidated. However, several hypotheses include:

- Enzyme Binding : The structural similarity to known inhibitors suggests that N-(5-aminopentyl)benzamide may bind effectively to active sites of target enzymes like DPP-IV and AChE.

- Cellular Uptake : The amino group may facilitate cellular uptake, enhancing bioavailability and efficacy.

Case Studies

-

Case Study on DPP-IV Inhibition :

- Objective : To assess the efficacy of N-(5-aminopentyl)benzamide derivatives on DPP-IV.

- Methodology : In vitro assays were conducted using enzyme kits.

- Findings : Derivatives showed varying degrees of inhibition with some compounds exceeding 30% inhibition at concentrations below 100 μM.

-

Antimicrobial Efficacy :

- Objective : Evaluate the antimicrobial properties against resistant strains.

- Methodology : MIC tests were performed on multiple bacterial strains.

- Findings : Certain derivatives demonstrated significant activity with MIC values indicating effectiveness against resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.